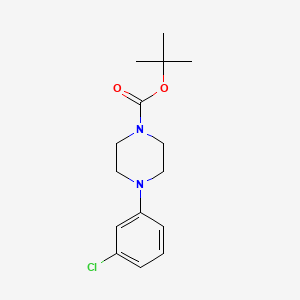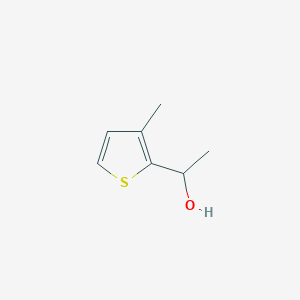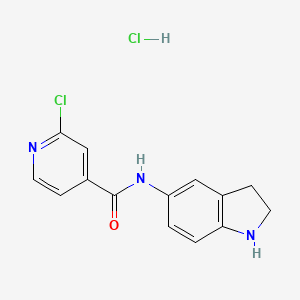
Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate is an organic compound with the CAS Number: 828299-83-8 . It has a molecular weight of 324.81 . The IUPAC name for this compound is tert-butyl 4-(3-chlorobenzoyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.81 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique
1. Structural and Chemical Characterization
Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their structural and chemical properties. For instance, the synthesis and characterization of similar compounds, involving X-ray diffraction studies and biological evaluations, have been documented. These studies provide insights into the molecular structure and interactions, such as weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to the compound's three-dimensional architecture (Sanjeevarayappa et al., 2015).
2. Synthesis and Molecular Analysis
The process of synthesizing various derivatives of this compound has been explored in several studies. These include the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, where the crystal and molecular structure was reported, showing typical bond lengths and angles for this type of piperazine-carboxylate (Mamat et al., 2012).
3. Biological and Antimicrobial Properties
Some derivatives of tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate have been examined for their biological properties, including antibacterial and anthelmintic activities. For example, certain compounds displayed moderate antibacterial and anthelmintic activity, highlighting potential applications in the biomedical field (Kulkarni et al., 2016).
4. Application in Corrosion Inhibition
Research has also delved into the application of tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate derivatives in corrosion inhibition. For instance, certain derivatives showed significant inhibition efficiency in protecting steel surfaces from corrosion, demonstrating their potential in industrial applications (Praveen et al., 2021).
Safety And Hazards
The safety information for this compound is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid inhalation, ingestion, or contact with skin and eyes . Appropriate personal protective equipment such as gloves, glasses, and protective clothing should be worn when handling this compound .
Propriétés
IUPAC Name |
tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFLDMFRXUUEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2562478.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)


![8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2562484.png)
![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2562485.png)


![2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2562491.png)
![2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2562493.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2562496.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2562499.png)
![(Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2562500.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2562501.png)